molecular formula C23H30N2O4 B2719318 N-((1-phenylpyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide CAS No. 1798030-03-1

N-((1-phenylpyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide

Número de catálogo B2719318
Número CAS: 1798030-03-1
Peso molecular: 398.503
Clave InChI: BLEGYYDBVQZOHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((1-phenylpyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide is a chemical compound that has been the subject of scientific research in recent years. This compound is also known as UWA-101, and it has shown potential as a treatment for various conditions, including depression, anxiety, and addiction. In

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

N-((1-phenylpyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide derivatives have been studied for their potential anticonvulsant activities. For instance, Kamiński et al. (2016) synthesized a focused library of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, exhibiting promising anticonvulsant properties in preclinical seizure models in mice. These compounds demonstrated a broad spectrum of activity across various seizure models, including the maximal electroshock (MES) test, subcutaneous pentylenetetrazole (scPTZ) test, and the six-Hertz (6Hz) model of pharmacoresistant limbic seizures (Kamiński, Rapacz, Filipek, & Obniska, 2016).

Antinociceptive Properties

Obniska et al. (2020) conducted research on similar compounds, focusing on their antinociceptive properties. They synthesized a library of new 3‐(3‐methyl‐2,5‐dioxo‐3‐phenylpyrrolidin‐1‐yl)propanamides and found that these compounds showed potent antinociceptive properties in the oxaliplatin‐induced neuropathic pain model in mice. The study suggested that the mechanism of action might involve the influence on the neuronal sodium channel and the high‐voltage‐activated L‐type calcium channel (Obniska, Góra, Rapacz, Sałat, Rybka, Abram, Jakubiec, & Kamiński, 2020).

Potential in Analgesic Medication

The compound has also been linked to studies in analgesic medication. Himly et al. (2003) studied propyphenazone, a drug that belongs to the chemical group of pyrazolones, which is structurally related to N-((1-phenylpyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide. Their study aimed to demonstrate that IgE-mediated Type I allergy is the main mechanism leading to immediate-type adverse reactions to the analgesic drug propyphenazone (Himly, Jahn-Schmid, Pittertschatscher, Bohle, Grubmayr, Ferreira, Ebner, & Ebner, 2003).

Molecular Docking Studies

Further studies involved molecular docking, which can provide insight into how these compounds interact with biological targets at a molecular level. For instance, El Rayes et al. (2019) conducted synthesis and molecular docking studies on derivatives of the compound, focusing on their anticancer activity. They developed a series of compounds and evaluated their antiproliferative activity in vitro, providing valuable insights into the potential therapeutic applications of these derivatives in cancer treatment (El Rayes, Aboelmagd, Gomaa, Ali, Fathalla, Pottoo, & Khan, 2019).

Mecanismo De Acción

Propiedades

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-27-19-14-21(28-2)20(22(15-19)29-3)11-12-23(26)24-16-18-10-7-13-25(18)17-8-5-4-6-9-17/h4-6,8-9,14-15,18H,7,10-13,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEGYYDBVQZOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCC(=O)NCC2CCCN2C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.